![molecular formula C9H14ClN3O B2903967 2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide CAS No. 2013871-07-1](/img/structure/B2903967.png)
2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide, also known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, this compound reduces the production of these mediators, thereby reducing inflammation, pain, and fever. In addition, this compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, antitumor, and antimicrobial activities. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, thereby reducing inflammation, pain, and fever. In addition, this compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been found to exhibit antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide is its potential therapeutic applications in various fields of medicine, including the treatment of inflammatory disorders, cancer, and infectious diseases. In addition, this compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the synthesis of this compound can be challenging, and the purity of the product can be difficult to achieve. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
Despite the challenges associated with the use of 2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide in lab experiments, there are still many future directions for research. One possible direction is to explore the potential of this compound in the treatment of other inflammatory disorders, such as psoriasis and inflammatory bowel disease. Another direction is to investigate the use of this compound in combination with other drugs to enhance its therapeutic potential. Furthermore, future research could focus on elucidating the mechanism of action of this compound and optimizing its pharmacological properties. Overall, the potential therapeutic applications of this compound make it a promising candidate for drug development, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide involves the reaction of 2-methylpyrazole with 2-chloro-N-methylpropanamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity of the product can be improved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis. In addition, this compound has also been shown to possess antitumor and antimicrobial activities, which make it a potential candidate for the development of anticancer and antibacterial drugs.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-7(10)9(14)12(2)6-8-4-5-11-13(8)3/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFFUAMIWUNOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


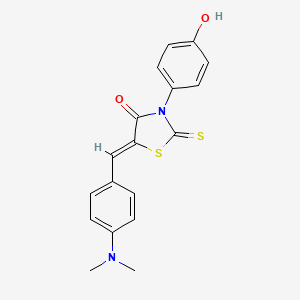
![1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine](/img/structure/B2903889.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclopentylpropanamide](/img/structure/B2903894.png)


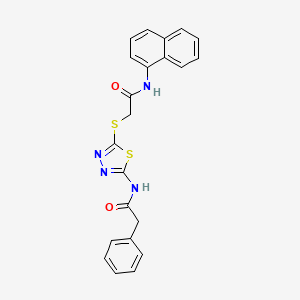
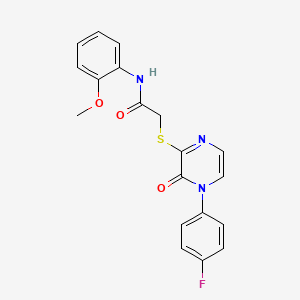
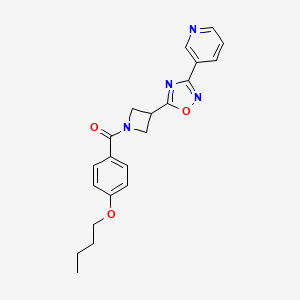
![N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2903902.png)


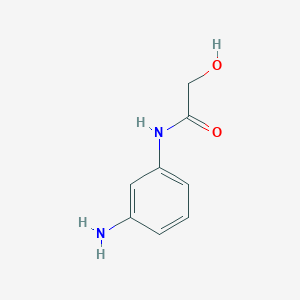
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2903906.png)